molecular formula C22H23FN2O6S B12140702 4-[(E)-[2-(4-fluorophenyl)-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-3-ylidene](hydroxy)methyl]-N,N-dimethylbenzenesulfonamide

4-[(E)-[2-(4-fluorophenyl)-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-3-ylidene](hydroxy)methyl]-N,N-dimethylbenzenesulfonamide

Cat. No.: B12140702
M. Wt: 462.5 g/mol
InChI Key: QNOFEZWVCRHMIJ-CZIZESTLSA-N
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Description

4-[2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a methoxyethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include boronic acids, pinacol esters, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling and catalytic protodeboronation are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

The uniqueness of 4-[2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H23FN2O6S

Molecular Weight

462.5 g/mol

IUPAC Name

4-[(E)-[2-(4-fluorophenyl)-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H23FN2O6S/c1-24(2)32(29,30)17-10-6-15(7-11-17)20(26)18-19(14-4-8-16(23)9-5-14)25(12-13-31-3)22(28)21(18)27/h4-11,19,26H,12-13H2,1-3H3/b20-18+

InChI Key

QNOFEZWVCRHMIJ-CZIZESTLSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)F)/O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)F)O

Origin of Product

United States

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